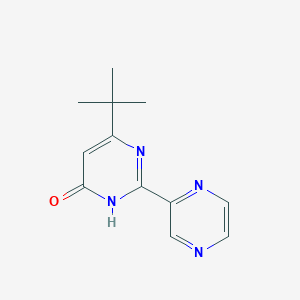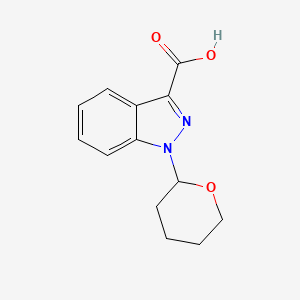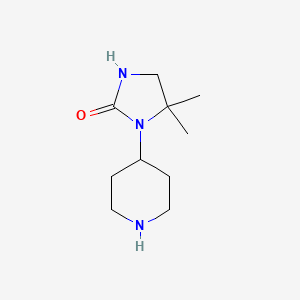
5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to an imidazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain natural substrates or inhibitors. It may also serve as a scaffold for the development of new drugs.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including bacterial infections and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)imidazolidin-2-one: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
5,5-Dimethylimidazolidin-2-one: Lacks the piperidinyl group, which may reduce its versatility in chemical reactions.
Piperidin-4-ylimidazolidin-2-one: Similar structure but without the dimethyl groups, potentially altering its physical and chemical properties.
Uniqueness
5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is unique due to the presence of both the dimethyl and piperidinyl groups, which confer distinct steric and electronic properties
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
5,5-dimethyl-1-piperidin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-10(2)7-12-9(14)13(10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
BVSBMJLQBSSOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)N1C2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


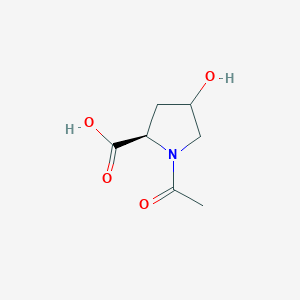

![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)

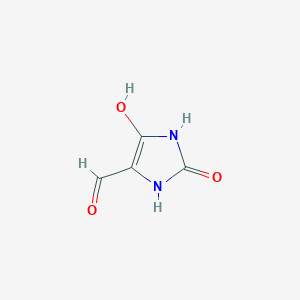
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
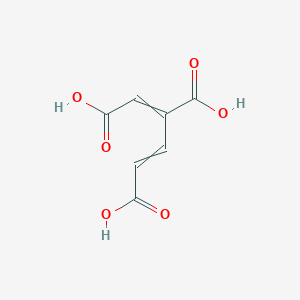
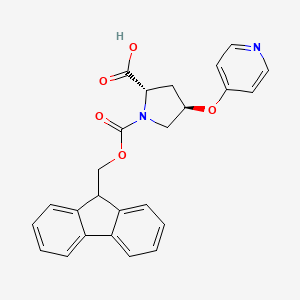
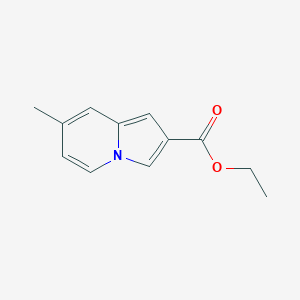
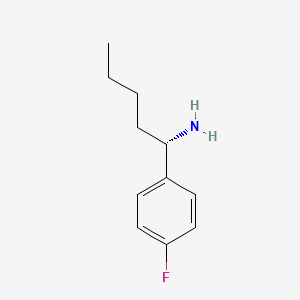
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
